molecular formula C13H18N2O B7482483 3-(Cyclohexylamino)benzamide

3-(Cyclohexylamino)benzamide

Cat. No.: B7482483
M. Wt: 218.29 g/mol
InChI Key: DUUNFXMEQBELJU-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)benzamide: is an organic compound with the molecular formula C13H18N2O It is a benzamide derivative where the amine group is substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Cyclohexylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:

C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexylamine oxides.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: 3-(Cyclohexylamino)benzamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has shown potential as an inhibitor of certain enzymes, making it valuable in biochemical studies .

Medicine: Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It serves as a building block for various industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-(Cyclohexylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(cyclohexylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUNFXMEQBELJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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